molecular formula C16H18O5 B293355 ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No. B293355
M. Wt: 290.31 g/mol
InChI Key: AAJVKSOCLHYPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, also known as EDO, is a chemical compound that has been synthesized for various scientific research applications. EDO is a member of the coumarin family and has been found to have potential therapeutic effects due to its unique chemical structure.

Mechanism of Action

The mechanism of action of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is not fully understood, but it is believed to act through multiple pathways. ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also scavenges free radicals and reduces oxidative stress. ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has low toxicity and is well-tolerated in animal models. However, ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other diseases such as cancer and diabetes. Additionally, the development of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate analogs with improved solubility and longer half-life could enhance its potential as a therapeutic agent.
In conclusion, ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a chemical compound that has been synthesized for various scientific research applications. It has potential therapeutic effects due to its unique chemical structure. ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurological disorders. ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, including investigating its potential therapeutic effects in various diseases and developing analogs with improved properties.

Synthesis Methods

The synthesis of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction occurs under reflux conditions and produces ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate as a yellow solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been extensively studied for its potential therapeutic effects in various fields of science. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 2-(4,8-dimethyl-2-oxochromen-7-yl)oxypropanoate

InChI

InChI=1S/C16H18O5/c1-5-19-16(18)11(4)20-13-7-6-12-9(2)8-14(17)21-15(12)10(13)3/h6-8,11H,5H2,1-4H3

InChI Key

AAJVKSOCLHYPOI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C

Canonical SMILES

CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C

Origin of Product

United States

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